Methyl 3-amino-2-hydroxypropanoate hydrochloride
Overview
Description
“Methyl 3-amino-2-hydroxypropanoate hydrochloride” is a chemical compound with the CAS Number: 186393-00-0 . It has a molecular weight of 155.58 . It is a solid substance .
Synthesis Analysis
The synthesis of “Methyl 3-amino-2-hydroxypropanoate hydrochloride” involves several steps. One method involves heating D,L-isoserine with methanol and 4N HCl in dioxane at 80°C for 3 hours . The reaction mixture is then cooled and evaporated to afford the desired methyl ester hydrochloride salt .Molecular Structure Analysis
The linear formula of “Methyl 3-amino-2-hydroxypropanoate hydrochloride” is C4H10ClNO3 .Chemical Reactions Analysis
“Methyl 3-amino-2-hydroxypropanoate hydrochloride” can participate in various chemical reactions, leveraging its amino and hydroxy functionalities. These include transformations into different amino acid derivatives and the formation of complex molecular structures.Physical And Chemical Properties Analysis
“Methyl 3-amino-2-hydroxypropanoate hydrochloride” is a solid substance . It has a molecular weight of 155.58 . More specific physical and chemical properties such as boiling point, melting point, flash point, and density are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Methyl 3-amino-2-hydroxypropanoate hydrochloride has various applications in the field of organic synthesis and medicinal chemistry. It's used in the synthesis of amino acid ester isocyanates, which are intermediates in the production of various pharmaceuticals and fine chemicals. For instance, Tsai et al. (2003) described the synthesis of amino acid ester isocyanates, highlighting their significance in the creation of substituted monobasic acid esters and the role of acylation and dehydrohalogenation processes in their synthesis (Tsai et al., 2003).
Biological and Pharmacological Research
In pharmacological research, derivatives of Methyl 3-amino-2-hydroxypropanoate hydrochloride have been synthesized and evaluated for their biological activities. For example, Sondhi et al. (2008) synthesized condensed pyrimidines from derivatives of this compound and assessed their anti-inflammatory and analgesic activities. This research showed that certain derivatives exhibit significant biological activity, indicating their potential in drug development (Sondhi et al., 2008).
Antimicrobial Activity
Pinheiro et al. (2007) reported the synthesis of L-serinyl ester and amino derivatives of Pyrazinoic Acid from Methyl 3-amino-2-hydroxypropanoate hydrochloride and their in vitro activity against Mycobacterium tuberculosis. This study indicates the compound's relevance in developing treatments against bacterial infections (Pinheiro et al., 2007).
Material Science and Catalysis
In material science and catalysis, the compound finds applications as well. Yu-zhou and Zhen-kang (2008) described its use in synthesizing Methyl 3-hydroxypropanoate, an intermediate in producing various industrial chemicals, highlighting the optimization of synthesis conditions for improved yields (Yu-zhou & Zhen-kang, 2008).
Safety And Hazards
“Methyl 3-amino-2-hydroxypropanoate hydrochloride” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
properties
IUPAC Name |
methyl 3-amino-2-hydroxypropanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(6)2-5;/h3,6H,2,5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMGYHFYSWICSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-hydroxypropanoate hydrochloride | |
CAS RN |
186393-00-0 | |
Record name | methyl 3-amino-2-hydroxypropanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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